N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049119-04-1
VCID: VC4509492
InChI: InChI=1S/C19H14N4O2/c24-19(15-9-10-25-18-4-2-1-3-14(18)11-15)22-16-5-7-17(8-6-16)23-12-20-21-13-23/h1-13H,(H,22,24)
SMILES: C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=C4
Molecular Formula: C19H14N4O2
Molecular Weight: 330.347

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide

CAS No.: 1049119-04-1

Cat. No.: VC4509492

Molecular Formula: C19H14N4O2

Molecular Weight: 330.347

* For research use only. Not for human or veterinary use.

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide - 1049119-04-1

Specification

CAS No. 1049119-04-1
Molecular Formula C19H14N4O2
Molecular Weight 330.347
IUPAC Name N-[4-(1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide
Standard InChI InChI=1S/C19H14N4O2/c24-19(15-9-10-25-18-4-2-1-3-14(18)11-15)22-16-5-7-17(8-6-16)23-12-20-21-13-23/h1-13H,(H,22,24)
Standard InChI Key XXDDDQFRUQIEGG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=C4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound integrates three key components:

  • Benzoxepine Core: A fused bicyclic system comprising a benzene ring and a seven-membered oxepine ring. The carboxamide group is appended at position 4 of the benzoxepine, enhancing hydrogen-bonding potential.

  • 1,2,4-Triazole Substituent: A nitrogen-rich heterocycle attached to the phenyl group at the para position. The triazole’s tautomeric properties and electron-deficient nature facilitate interactions with biological targets .

  • Carboxamide Linker: Bridges the benzoxepine and triazole-phenyl groups, contributing to conformational rigidity and solubility .

Molecular Formula: C₂₀H₁₆N₄O₂
Molecular Weight: 344.37 g/mol
Key Functional Groups:

  • Amide (-CONH-)

  • Triazole (C₂N₃)

  • Ether (C-O-C in oxepine)

Spectroscopic and Computational Data

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (triazole C=N vibrations) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), oxepine methylene (δ 3.8–4.2 ppm), and amide NH (δ 10.2 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ 168 ppm), triazole carbons (δ 142–148 ppm) .

  • LogP: ~2.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves two primary steps (Figure 1):

Benzoxepine-4-Carboxylic Acid Synthesis

  • Ring-Closing Metathesis: Cyclization of o-allylphenol derivatives using Grubbs catalyst to form the oxepine ring .

  • Oxidation: Conversion of the methyl group at position 4 to a carboxylic acid via KMnO₄ or CrO₃ .

Triazole-Phenylamine Preparation

  • Cyclocondensation: Reaction of hydrazine with amidines to form 1,2,4-triazole .

  • Buchwald-Hartwig Amination: Introduction of the phenyl group using palladium catalysis .

Amide Coupling

  • EDC/HOBt Mediated: Condensation of benzoxepine-4-carboxylic acid with 4-(4H-1,2,4-triazol-4-yl)aniline .

Yield: 65–78% (optimized conditions) .

Analytical Validation

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

  • X-ray Crystallography: Confirms planar benzoxepine and triazole moieties with dihedral angles <10° .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

  • COX-2 Inhibition: IC₅₀ = 0.89 μM (vs. celecoxib IC₅₀ = 0.68 μM) .

  • NF-κB Suppression: Reduces TNF-α production by 70% at 10 μM .

Pharmacokinetic Profile

  • Oral Bioavailability: 58% in rats (Cₘₐₓ = 1.2 μg/mL at 2 h).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .

Comparative Analysis with Analogues

CompoundTarget Activity (IC₅₀, μM)Selectivity Index (SI)Reference
Target CompoundA549: 3.216.5 (NIH/3T3)
N-Benzyl-1-benzoxepine-4-carboxamideA549: 5.112.8
7-Methoxy DerivativeCOX-2: 0.68N/A

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